Cas no 6007-23-4 (2-Ethyl-1,3-dithiane)

2-Ethyl-1,3-dithiane 化学的及び物理的性質
名前と識別子
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- 1,3-Dithiane, 2-ethyl-
- 2-Ethyl-1,3-dithiane
- 2-ETHYL-1,3-DITHIANE, 97+
- NULL
-
計算された属性
- せいみつぶんしりょう: 148.03800
- どういたいしつりょう: 148.03804273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 57.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.037
- ふってん: 116°C/22mmHg
- フラッシュポイント: 87.4°C
- 屈折率: 1.529
- PSA: 50.60000
- LogP: 2.59260
2-Ethyl-1,3-dithiane セキュリティ情報
2-Ethyl-1,3-dithiane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Ethyl-1,3-dithiane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EED6-5g |
2-Ethyl-1,3-dithiane |
6007-23-4 | 97% | 5g |
$183.00 | 2024-04-22 | |
A2B Chem LLC | AG71002-25g |
2-Ethyl-1,3-dithiane |
6007-23-4 | 97% | 25g |
$460.00 | 2024-04-19 | |
A2B Chem LLC | AG71002-5g |
2-Ethyl-1,3-dithiane |
6007-23-4 | 97% | 5g |
$150.00 | 2024-04-19 | |
1PlusChem | 1P00EED6-1g |
2-Ethyl-1,3-dithiane |
6007-23-4 | 97% | 1g |
$78.00 | 2024-04-22 | |
TRC | E261395-10g |
2-Ethyl-1,3-dithiane |
6007-23-4 | 10g |
$ 1025.00 | 2022-06-05 | ||
1PlusChem | 1P00EED6-25g |
2-Ethyl-1,3-dithiane |
6007-23-4 | 97% | 25g |
$525.00 | 2024-04-22 | |
TRC | E261395-5g |
2-Ethyl-1,3-dithiane |
6007-23-4 | 5g |
$ 620.00 | 2022-06-05 | ||
TRC | E261395-25g |
2-Ethyl-1,3-dithiane |
6007-23-4 | 25g |
$ 2050.00 | 2022-06-05 | ||
A2B Chem LLC | AG71002-1g |
2-Ethyl-1,3-dithiane |
6007-23-4 | 97% | 1g |
$50.00 | 2024-04-19 |
2-Ethyl-1,3-dithiane 関連文献
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1. Diastereoselective control of enolate alkylation in 2-acyl-2-alkyl-1,3-dithiane 1-oxidesPhilip C. Bulman Page,Sukhbinder S. Klair,Donald Westwood J. Chem. Soc. Perkin Trans. 1 1989 2441
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2. Enantioselective synthesis of α-arylpropanoic acidsPhilip C. Bulman Page,Michael J. McKenzie,Derek R. Buckle J. Chem. Soc. Perkin Trans. 1 1995 2673
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3. Acyclic stereoselection using relative 1,2-asymmetric induction. A convenient method for the stereoselective construction of α,γ-dimethyl-α,β-dihydroxy compounds, useful intermediates for synthesis of erythronolidesAshis K. Samaddar,Tsunehisa Chiba,Yuichi Kobayashi,Fumie Sato J. Chem. Soc. Chem. Commun. 1985 329
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Louise A. Stubbing,Iman Kavianinia,Margaret A. Brimble Org. Biomol. Chem. 2017 15 3542
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Lili Cheng,Jianfei Luo,Pan Li,Hang Yu,Jianfei Huang,Lixin Luo Food Funct. 2014 5 2338
2-Ethyl-1,3-dithianeに関する追加情報
Introduction to 2-Ethyl-1,3-dithiane (CAS No: 6007-23-4)
2-Ethyl-1,3-dithiane, with the chemical formula C₆H₁₀S₂, is a heterocyclic compound belonging to the dithiane family. This compound has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. The presence of two sulfur atoms in its ring structure imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry. Its CAS number, 6007-23-4, uniquely identifies it in scientific literature and industrial applications.
The structure of 2-Ethyl-1,3-dithiane features a six-membered ring composed of four carbon atoms and two sulfur atoms, with an ethyl group attached to one of the carbon atoms. This arrangement contributes to its stability while also allowing for various chemical modifications. The compound is typically obtained through the reaction of ethylene thiol with carbon disulfide, a process that highlights its synthetic versatility.
In recent years, 2-Ethyl-1,3-dithiane has been explored for its role in pharmaceutical development. Its ability to act as a precursor for more complex molecules has made it a subject of interest in drug design. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The sulfur-rich environment in its structure facilitates interactions with biological targets, making it a promising candidate for medicinal chemistry.
One of the most compelling aspects of 2-Ethyl-1,3-dithiane is its utility in synthesizing functionalized dithianes. These derivatives have shown promise in various applications, including catalysis and material science. The compound's ability to undergo reactions such as nucleophilic substitution and metal coordination makes it a versatile building block. Researchers have leveraged these properties to develop novel catalysts that enhance reaction efficiency in industrial processes.
The chemical reactivity of 2-Ethyl-1,3-dithiane is further highlighted by its participation in cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules and have wide-ranging applications in pharmaceuticals and agrochemicals. The sulfur atoms in the ring can be selectively modified, allowing chemists to tailor the compound's properties for specific needs. This flexibility has led to its incorporation into numerous synthetic pathways.
Recent studies have also explored the spectroscopic and thermal properties of 2-Ethyl-1,3-dithiane. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its molecular structure and dynamics. These studies have provided valuable insights into how the compound behaves under different conditions, aiding in the optimization of synthetic methods.
The pharmaceutical potential of 2-Ethyl-1,3-dithiane extends beyond antimicrobial applications. Researchers are investigating its role in developing treatments for neurological disorders due to its ability to interact with biological membranes. Preliminary findings suggest that certain derivatives may modulate ion channel activity, offering a new avenue for therapeutic intervention.
In addition to pharmaceuticals, 2-Ethyl-1,3-dithiane has found applications in material science. Its unique electronic properties make it suitable for use in organic semiconductors and conductive polymers. These materials are integral to advancements in electronics and renewable energy technologies. The compound's stability under various conditions further enhances its suitability for such applications.
The synthetic pathways for 2-Ethyl-1,3-dithiane continue to be refined to improve yield and purity. Advances in catalytic systems have enabled more efficient production methods, reducing the environmental impact of manufacturing processes. Such innovations align with global efforts to promote sustainable chemistry practices.
As research progresses, the future prospects of 2-Ethyl-1,3-dithiane appear promising. Its versatility as a building block and intermediate makes it indispensable in both academic and industrial settings. Continued exploration into its derivatives and applications will likely uncover new opportunities across multiple disciplines.
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